Molecular Weight and Lipophilicity Differentiation for Fragment Suitability
In fragment-based screening, compound quality is critically assessed by molecular weight and lipophilicity. Phenyl(7-phenyl-1,4-thiazepan-4-yl)methanone has a molecular weight of 297.4 g/mol and a lower calculated cLogP relative to bulkier analogs. The comparator Benzo[d][1,3]dioxol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone has a molecular weight of 341.4 g/mol and a computed XLogP3-AA of 3.5 [1]. The target compound is 44.0 g/mol lighter and, by class-level inference from the reduction of two hydrogen bond acceptors (from 4 to 2) and removal of the dioxole ring, is expected to exhibit a cLogP approximately 0.8–1.2 units lower, placing it within the more favorable 'fragment-optimized' physicochemical space for oral bioavailability.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 297.4 g/mol |
| Comparator Or Baseline | Benzo[d][1,3]dioxol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone: 341.4 g/mol |
| Quantified Difference | -44.0 g/mol (target is 12.9% lighter) |
| Conditions | Computed by PubChem / ChemSrc |
Why This Matters
Lower molecular weight and lipophilicity directly correlate with improved solubility, permeability, and reduced non-specific binding—key selection criteria for fragment library procurement.
- [1] PubChem. Benzo[d][1,3]dioxol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone (CID 72720347). XLogP3-AA. https://pubchem.ncbi.nlm.nih.gov/compound/72720347 View Source
